

An In-depth Technical Guide to Pyrromethene 546

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Compound of Interest		
Compound Name:	Pyrromethene 546	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of **Pyrromethene 546** (PM546), a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class. Renowned for its high quantum yield and photostability, this document details its core structure, photophysical characteristics, and relevant experimental procedures.

Chemical Structure and Identification

Pyrromethene 546 is a synthetic organic compound characterized by a dipyrromethene core complexed with a difluoroboron moiety. This rigid, fused-ring structure is responsible for its exceptional photophysical properties.[1] The systematic name for this compound is 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene.[2][3] The core structure consists of two pyrrole rings linked by a methine bridge, with methyl groups substituting various positions on the rings.[4]

The chemical formula is C₁₄H₁₇BF₂N₂.[3][5][6] It is also commonly referred to as BODIPY 493/503, indicating its approximate absorption and emission maxima.[2][3]

Caption: Chemical structure of **Pyrromethene 546** (C₁₄H₁₇BF₂N₂).

Physicochemical and Spectroscopic Properties



The key quantitative properties of **Pyrromethene 546** are summarized below. These values highlight its utility as a robust fluorescent dye for various applications, including laser technology and fluorescence microscopy.[3]

Table 1: General Properties

Property	Value	Reference
CAS Registry Number	121207-31-6	[2]
Molecular Formula	C14H17BF2N2	[3][7]
Molecular Weight	262.11 g/mol	[2][7]

| Melting Point | 259-261°C |[2] |

Table 2: Spectroscopic Properties in Methanol

Parameter	Symbol	Value	Reference
Absorption Maximum	λabs	493 nm	[2]
Molar Absorptivity	ε493	7.9 x 10 ⁴ L mol ⁻¹ cm ⁻¹	[2]
Fluorescence Maximum	λfl	519 nm	[2]

| Fluorescence Quantum Yield | Φf | 0.99 |[2] |

Table 3: Solubility at 25°C



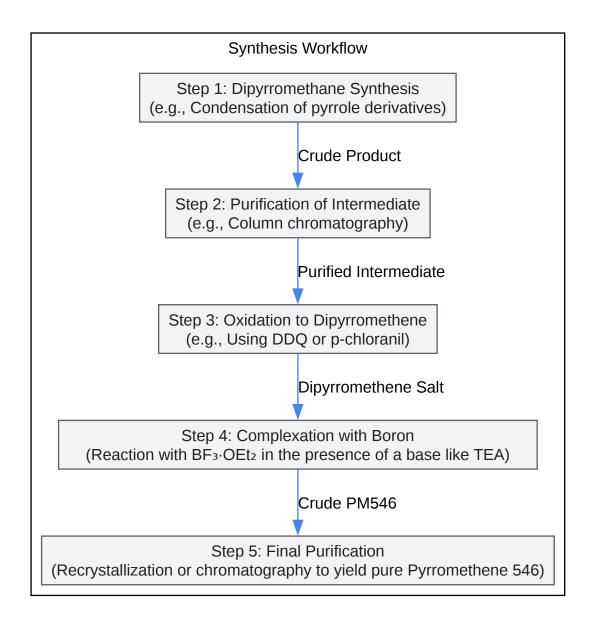
Solvent	Solubility	Reference
p-Dioxane	4.4 g/L	[2]
N-Methyl-2-Pyrrolidinone (NMP)	6.7 g/L	[2]
N,N-Dimethylformamide (DMF)	2.0 g/L	[2]
Propylene Carbonate	1.5 g/L	[2]
2-Phenoxyethanol (EPH)	990 mg/L	[2]
Methanol	120 mg/L	[2]
Ethanol	74 mg/L	[2]
Ethylene Glycol (EG)	<30 mg/L	[2]

| Water | Insoluble |[8] |

Experimental Protocols

The synthesis of **Pyrromethene 546**, like other BODIPY dyes, generally involves a multi-step process. A representative workflow is outlined below, based on common synthetic routes for this class of compounds.[9] The process starts with the synthesis of a dipyrromethane intermediate, followed by oxidation to a dipyrromethene, and finally complexation with boron trifluoride.[9]





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Caption: A generalized workflow for the synthesis of Pyrromethene dyes.

Protocol:

- Dipyrromethane Synthesis: Condense an appropriate 2-unsubstituted pyrrole with a 2formylpyrrole under acidic conditions. Alternatively, self-condensation of a suitable pyrrole derivative can be employed.
- Oxidation: The resulting dipyrromethane is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene). An oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-







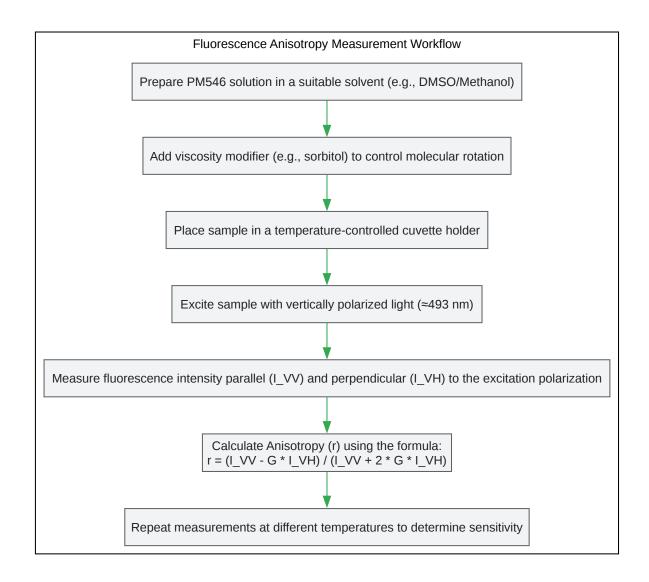
benzoquinone (DDQ) or p-chloranil is added portion-wise at room temperature. The reaction is monitored by TLC until the starting material is consumed.

- Complexation: The reaction mixture is cooled, and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂).
- Purification: The reaction is stirred for several hours. Upon completion, the mixture is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure **Pyrromethene 546** dye.

Caution: Halogenated pyrroles, which can be intermediates, are often unstable and may decompose, releasing toxic gases. All synthesis steps should be performed in a well-ventilated fume hood.[10]

Pyrromethene 546 can be used as a thermal probe to measure the temperature of microfluids. [6][11][12] The principle relies on the temperature-dependent rotational diffusion of the dye, which affects its fluorescence anisotropy. The following protocol is a representative method for such a measurement.[6]





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Caption: Workflow for measuring temperature using fluorescence anisotropy of PM546.

Protocol:



- Solution Preparation: Prepare a stock solution of Pyrromethene 546 in a suitable solvent
 (e.g., DMSO). Prepare the final sample by diluting the stock solution in the solvent of interest
 (e.g., methanol) to a concentration that yields an absorbance of ~0.1 at the excitation
 wavelength to minimize inner filter effects.
- Viscosity Modification: To enhance temperature sensitivity, a viscosity-modifying agent like sorbitol can be added to the solution.[6] This slows the rotational diffusion of the dye, making changes in anisotropy more pronounced.
- Instrumentation: Use a spectrofluorometer equipped with polarizers in both the excitation and emission paths and a temperature-controlled sample holder.
- Measurement:
 - Set the excitation wavelength to the absorption maximum (≈493 nm) and the emission wavelength to the fluorescence maximum (≈519 nm).
 - Place the sample in the holder and allow it to equilibrate at the desired temperature.
 - Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV)
 and perpendicular (IVH) to the vertically oriented excitation polarizer.
 - Determine the G-factor (grating correction factor) of the instrument by measuring the ratio of intensities with the excitation polarizer oriented horizontally (IHV / IHH).
- Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV G * I_VH)
 / (I_VV + 2 * G * I_VH).
- Temperature Correlation: Repeat the measurement at various temperatures to generate a calibration curve of anisotropy versus temperature. This curve can then be used to determine the temperature of unknown samples.

Safety and Handling

Pyrromethene 546 should be handled with standard laboratory precautions.

 Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13][14][15]



- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with sideshields, and a lab coat.[13][15] Use in a well-ventilated area or under a fume hood.[14]
- First Aid:
 - Skin Contact: Wash off with soap and plenty of water.[13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]
 - Inhalation: Move the person into fresh air.[13]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[14]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[8][13] [14][15]

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